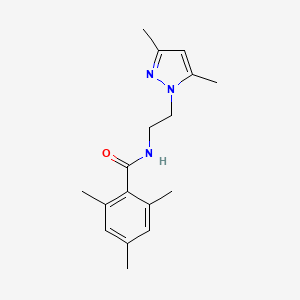

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Another example is the synthesis of hydrazine-coupled pyrazoles, which were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Applications De Recherche Scientifique

Novel Potential Antipsychotic Agents

Research has revealed that derivatives of 1,3-dimethyl-1H-pyrazol, closely related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide, have been identified as potential antipsychotic agents. These compounds, including 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol, exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique trait differing from clinically available antipsychotic drugs (Wise et al., 1987).

Cytotoxic Activity

Compounds structurally similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide have shown potent cytotoxic properties. For instance, derivatives of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, with a similar core structure, demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential utility in cancer therapy (Deady et al., 2003).

Catalytic Applications

Pyrazole derivatives have found application in catalysis. For instance, palladium(II) pyrazolin-4-ylidenes, which share structural similarities with N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide, have been used in aqueous Suzuki−Miyaura coupling. This demonstrates the utility of such compounds in complex chemical reactions, emphasizing their importance in synthetic chemistry (Han et al., 2007).

Anticonvulsant Activity

In the field of neurology, certain 3,5-dimethylpyrazole derivatives have been studied for their anticonvulsant activity. These compounds have shown efficacy in reducing seizure severity in animal models, indicating their potential use in treating epilepsy or related neurological disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).

Corrosion Inhibition

Pyrazole derivatives have also been applied in the field of materials science, particularly as corrosion inhibitors. For instance, compounds like ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate demonstrated significant inhibitory effects on the corrosion of steel in hydrochloric acid solutions. This showcases the versatility of pyrazole-based compounds in industrial applications (Tebbji et al., 2005).

Luminescent Supramolecular Liquid Crystals

In the field of materials science, particularly in the development of liquid crystals, 4-aryl-1H-pyrazoles, closely related to the target compound, have shown potential. These compounds can form supramolecular liquid crystals with luminescent properties, which could be used in various applications like display technologies (Moyano et al., 2013).

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11-8-12(2)16(13(3)9-11)17(21)18-6-7-20-15(5)10-14(4)19-20/h8-10H,6-7H2,1-5H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSTVCWTDEMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)